molecular formula C26H34O4 B8679556 4-Formylphenyl 4-(dodecyloxy)benzoate CAS No. 56800-36-3

4-Formylphenyl 4-(dodecyloxy)benzoate

Cat. No.: B8679556
CAS No.: 56800-36-3
M. Wt: 410.5 g/mol
InChI Key: JHZQUVZVVAGJFK-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(dodecyloxy)benzoate is a useful research compound. Its molecular formula is C26H34O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

56800-36-3

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

(4-formylphenyl) 4-dodecoxybenzoate

InChI

InChI=1S/C26H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-29-24-18-14-23(15-19-24)26(28)30-25-16-12-22(21-27)13-17-25/h12-19,21H,2-11,20H2,1H3

InChI Key

JHZQUVZVVAGJFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Contextualization Within Liquid Crystal Science and Organic Materials

Liquid crystals represent a unique state of matter with properties intermediate between those of a conventional liquid and a solid crystal. nih.govtubitak.gov.tr In this mesophase, molecules exhibit a degree of orientational order, yet retain the ability to flow. This combination of properties is the basis for a wide range of applications, most notably in liquid crystal displays (LCDs). The molecules that form these phases, known as mesogens, are typically elongated and rigid in structure.

Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are often categorized by the shape of their constituent molecules. nih.gov "Calamitic" or rod-like molecules are a major class of mesogens that are foundational to many liquid crystal technologies. nih.govtubitak.gov.trnih.gov The structure of these molecules typically consists of a rigid core, often composed of two or more phenyl rings, and flexible terminal chains. nih.govnih.gov The nature of the core, the linking groups between aromatic rings, and the terminal substituents all play a crucial role in determining the specific liquid crystalline properties of a compound, such as the temperature range of the mesophase and the type of phase (e.g., nematic, smectic). nih.govtubitak.gov.trnih.gov

The compound 4-Formylphenyl 4-(dodecyloxy)benzoate fits the profile of a calamitic mesogen. Its structure comprises two phenyl rings linked by an ester group, a flexible dodecyloxy chain at one end, and a polar formyl (aldehyde) group at the other. The terminal aldehyde group, in particular, can influence the molecule's polarity and its interactions within the liquid crystalline phase. nih.gov

Significance of Phenyl Benzoate Derivatives in Functional Materials Chemistry

Phenyl benzoate (B1203000) derivatives are among the most extensively studied classes of calamitic compounds in liquid crystal research. nih.govtubitak.gov.tr The phenyl benzoate core provides a robust and relatively linear rigid segment, which is conducive to the formation of liquid crystalline phases. By modifying the terminal groups attached to this core, chemists can systematically tune the material's properties. For instance, the addition of long alkoxy chains, such as the dodecyloxy group in the title compound, is a common strategy to induce and stabilize mesophases like the smectic and nematic phases. nih.govtubitak.gov.tr

The versatility of the phenyl benzoate scaffold extends beyond liquid crystals. These derivatives are used in a variety of other functional materials. Their applications can include roles as plasticizers, stabilizers, and solvents in polymers and coatings. The ester linkage provides a combination of chemical stability and functionality that makes these compounds valuable intermediates in organic synthesis for more complex molecules and polymers.

Structure Property Relationships and Molecular Design Principles in 4 Formylphenyl 4 Dodecyloxy Benzoate Systems

Impact of Molecular Architecture on Mesophase Stability and Range

The formation of stable liquid crystal phases, or mesophases, is a delicate balance of intermolecular forces that encourage anisotropic ordering and thermal energy that promotes isotropic disorder. The molecular structure of compounds like 4-Formylphenyl 4-(dodecyloxy)benzoate is designed to optimize this balance.

The rigid core of a calamitic liquid crystal is fundamental to its mesogenic properties. In this compound, this core consists of two phenyl rings. This rigidity, arising from the planar nature of the benzene rings, contributes to the anisotropic shape of the molecule, which is a prerequisite for the formation of orientationally ordered liquid crystal phases.

Ester Linkage (-COO-): The ester group in this compound contributes to the polarity and polarizability of the molecule. Its presence can lead to strong dipole-dipole interactions, which enhance the intermolecular attractions necessary for mesophase formation. The geometry of the ester linkage helps to maintain the elongated, linear shape of the molecule, which is favorable for the parallel alignment required in nematic and smectic phases. nih.gov

The combination of rigid aromatic units with appropriate linking groups like esters or imines is a key strategy in designing molecules that exhibit stable mesophases over wide temperature ranges. researchgate.net

Linking UnitKey Structural FeatureInfluence on Mesophase PropertiesCommon Mesophases Observed
Ester (-COO-)Contributes to polarity and polarizability, maintains linearity.Enhances intermolecular attractions, promoting stable mesophase formation.Nematic, Smectic A, Smectic C. tubitak.gov.trresearchgate.net
Imine (-CH=N-)Provides high thermal stability, can create a stepped core. researchgate.netPromotes mesophase formation through strong intermolecular interactions. nih.govNematic, Smectic A. nih.govmdpi.com

The flexible terminal chains, such as the dodecyloxy group (-O(CH₂)₁₁CH₃) in the target compound, are critical in fine-tuning the mesomorphic properties. The length and nature of these alkyl or alkoxy chains significantly influence the melting point, clearing point (the temperature of transition to the isotropic liquid phase), and the type of mesophase formed. mdpi.commdpi.com

Chain Length: Increasing the length of the terminal alkoxy chain generally leads to an increase in the thermal stability of the mesophase. mdpi.com Longer chains enhance the anisotropic van der Waals interactions between molecules, favoring a more ordered state. mdpi.com This often results in the stabilization of higher-order smectic phases over nematic phases. For instance, in some benzoate (B1203000) derivatives, shorter chain homologues may be purely nematic, while longer chains (such as decyl or dodecyl) promote the formation of smectic phases.

Microphase Separation: As the terminal chains become longer, they can segregate from the rigid aromatic cores, a phenomenon known as microphase separation. This segregation can be a driving force for the formation of layered smectic phases. mdpi.com

The dodecyloxy chain in this compound is of sufficient length to promote significant intermolecular attractions, making the compound likely to exhibit smectic phases.

Chirooptical Properties and Chiral Mesophase Induction in this compound Derivatives

While this compound is an achiral molecule, chirality can be expressed on a supramolecular level in the liquid crystal phase. This can be achieved by introducing a chiral influence, leading to the formation of chiral mesophases like the chiral nematic (N) or chiral smectic C (SmC) phases. mdpi.com

The induction of chirality in an achiral host material can be accomplished by adding a small amount of a chiral, non-racemic molecule (a chiral dopant). mdpi.commdpi.comresearchgate.net This process of chirality transfer from the molecular dopant to the bulk liquid crystal phase is a powerful method for creating materials with specific chirooptical properties. mdpi.com

Chiral Nematic (N) Phase:* When a chiral dopant is added to a nematic host, the director (the average direction of molecular alignment) twists into a helical structure. This phase is also known as the cholesteric phase.

Chiral Smectic C (SmC) Phase:* In a smectic C phase, the molecules are arranged in layers and are tilted with respect to the layer normal. If the host material is doped with a chiral molecule, a macroscopic helical twist of the tilt direction from one layer to the next is induced, resulting in the SmC* phase. mdpi.com

Even achiral molecules can sometimes form chiral domains in smectic phases, a phenomenon known as spontaneous chiral symmetry breaking. aps.orgmdpi.com This has been observed in phases formed by achiral banana-shaped molecules, where films can contain both homochiral and racemic domains. aps.org For rod-like molecules like benzoate derivatives, the addition of a chiral dopant is the more common method to induce a chiral mesophase. researchgate.netresearchgate.net The efficiency of a chiral dopant in inducing a helical twist is quantified by its helical twisting power (HTP).

Intermolecular Interactions Governing Mesophase Formation

The formation and stability of liquid crystal mesophases are governed by a complex interplay of relatively weak, non-covalent intermolecular forces. britannica.comlibretexts.org For calamitic molecules like this compound, the key interactions include:

Van der Waals Forces: These are the primary forces responsible for the liquid crystalline state and can be divided into several types. britannica.compsiberg.com

Dipole-Dipole Interactions: The ester (-COO-) and formyl (-CHO) groups in this compound create permanent dipoles. The electrostatic attraction between these permanent dipoles on adjacent molecules contributes significantly to the stability of the mesophase, encouraging specific side-by-side and end-to-end arrangements. libretexts.orglibretexts.org

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. While this interaction is more significant in discotic liquid crystals, it can contribute to the lateral association of calamitic molecules, enhancing the stability of the ordered fluid phase. nih.gov

The balance of these forces dictates the type of mesophase formed. Strong lateral attractions favor smectic (layered) phases, whereas dominant end-to-end attractions favor nematic (orientationally ordered) phases. The long dodecyloxy chain enhances the lateral dispersion forces, making smectic phase formation highly probable. mdpi.com

Polymorphism and Crystal Engineering Considerations for this compound Analogues

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. For liquid crystal precursors like this compound, understanding the solid-state structure is crucial as it is the precursor to the mesophase. Polymorphism, the ability of a substance to exist in more than one crystal structure, is a key consideration. sfasu.edu

Conformational polymorphism occurs when a flexible molecule adopts different conformations in different crystal polymorphs. nih.govresearchgate.net Molecules like this compound possess conformational flexibility, particularly in the dodecyloxy chain and around the ester linkage.

Molecular Conformation: The specific torsion angles between the phenyl rings and the ester group, as well as the conformation of the long alkyl chain (e.g., all-trans vs. gauche conformations), can vary. These different molecular shapes can lead to different optimal packing arrangements in the crystal lattice. sfasu.edunih.gov

Precursor Effects: The crystalline structure of the solid can influence the subsequent transition into the liquid crystal phase. The anisotropy present in the crystal can be retained as a "memory" upon melting into the mesophase, affecting the texture and alignment of the liquid crystal. uchicago.edu Therefore, controlling the crystallization process to favor a specific polymorph can be a strategy for controlling the properties of the resulting mesophase.

For molecules with flexible chains, different packing modes can arise, leading to polymorphs with distinct melting points and thermodynamic stabilities. Understanding these potential crystal structures is vital for predicting and controlling the material's transition to the desired liquid crystal phase. sfasu.edu

No Publicly Available Data for Single-Crystal X-ray Diffraction of this compound

A comprehensive search for the single-crystal X-ray diffraction data of the chemical compound this compound has yielded no specific results. Despite targeted queries of scientific databases and scholarly articles, the crystallographic information necessary to detail its solid-state structure, including unit cell parameters, space group, and key molecular geometry, is not publicly available.

The investigation into the solid-state architecture of materials through single-crystal X-ray diffraction is a fundamental technique for elucidating structure-property relationships. This method provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of a compound.

For the specific case of this compound, the absence of such data in the public domain prevents a thorough discussion under the requested outline of "," specifically for the subsection "5.4.2. Single-Crystal X-ray Diffraction for Solid-State Structures."

While research exists for structurally related compounds, such as other benzoate derivatives and liquid crystals, this information cannot be extrapolated to accurately describe the unique crystalline arrangement of this compound. The specific combination of the formylphenyl group and the dodecyloxy benzoate moiety will dictate its crystal packing and intermolecular forces in a manner that requires direct experimental determination.

Therefore, without access to the raw crystallographic data from a single-crystal X-ray diffraction study of this compound, any attempt to generate the requested detailed research findings and data tables for its solid-state structure would be speculative and not based on established scientific findings.

Computational Chemistry and Theoretical Modeling of 4 Formylphenyl 4 Dodecyloxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-31G(d,p), it is possible to calculate various electronic and reactivity parameters for 4-Formylphenyl 4-(dodecyloxy)benzoate. These calculations provide a foundational understanding of the molecule's intrinsic properties. The insights gained from DFT are crucial for correlating a compound's molecular features with its macroscopic behavior, such as its ability to form liquid crystal phases.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. This transition is often associated with the absorption of light in the UV-Visible spectrum. For mesogenic compounds, the HOMO-LUMO gap provides information about the potential for charge transfer interactions, which can influence intermolecular forces and, consequently, the stability of liquid crystalline phases.

Illustrative DFT-Calculated Electronic Properties Note: The following data is illustrative, based on typical values for similar mesogenic compounds, as specific computational results for this compound are not available in the cited literature.

ParameterSymbolIllustrative Value (eV)
Energy of HOMOEHOMO-6.15
Energy of LUMOELUMO-1.85
HOMO-LUMO Energy GapΔE4.30

Illustrative Optimized Geometric Parameters Note: The following data is illustrative, based on typical values for similar mesogenic compounds, as specific computational results for this compound are not available in the cited literature.

ParameterDescriptionIllustrative Value
Dihedral Angle (Core)Twist between the two phenyl rings of the benzoate (B1203000) core45.2°
Molecular LengthApproximate length of the molecule in its most extended conformation28.5 Å
Aspect RatioRatio of molecular length to breadth~4.5

Molecular Dynamics Simulations for Dynamic Behavior and Self-Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For liquid crystals, MD simulations are invaluable for understanding how individual molecules interact and self-assemble into ordered mesophases. By simulating a system of many this compound molecules, it is possible to observe the spontaneous formation of nematic or smectic phases from an initially disordered (isotropic) state upon cooling. These simulations provide detailed information on intermolecular interactions, molecular packing, and the dynamic processes that govern phase transitions. The trajectories of the molecules allow for the calculation of order parameters, which quantify the degree of orientational and positional order within the system, thus characterizing the specific liquid crystal phase.

Prediction of Mesomorphic Properties and Phase Transitions

Computational modeling can be used to predict the likelihood of a molecule exhibiting liquid crystalline behavior and the type of mesophase it might form. The tendency of calamitic molecules to form specific phases is strongly related to their molecular structure.

Nematic Phase: This phase is characterized by long-range orientational order but no positional order. Molecules with a high aspect ratio (i.e., long and thin) and a rigid core are strong candidates for forming a nematic phase. The optimized geometry from DFT calculations can provide this aspect ratio.

Smectic Phase: This phase exhibits both orientational order and one-dimensional positional order, with molecules arranged in layers. The formation of smectic phases is often promoted by the segregation of incompatible molecular parts, such as the rigid aromatic core and the flexible aliphatic tail of this compound. The long dodecyloxy chain can enhance intermolecular attractions and promote the layered structure characteristic of smectic A or smectic C phases.

MD simulations can directly model the phase transitions by simulating the system at different temperatures and observing the changes in molecular arrangement and order parameters.

Correlation between Theoretical Predictions and Experimental Observations

A primary goal of computational modeling is to establish a clear correlation between theoretical predictions and experimental results. For this compound, several correlations are expected:

Molecular Shape and Phase Type: A predicted elongated and relatively planar molecular structure from DFT calculations would strongly support the experimental observation of a nematic phase. If MD simulations show a tendency for molecules to arrange in layers, this would correlate with the experimental identification of a smectic phase.

Intermolecular Forces and Stability: DFT can provide insights into the molecule's dipole moment and polarizability. These parameters influence the strength of intermolecular forces, which in turn affect the thermal stability of the mesophases. Higher thermal stability (i.e., higher clearing points observed experimentally) often correlates with stronger intermolecular interactions predicted computationally.

Chain Length and Phase Behavior: Theoretical models predict that increasing the length of the flexible alkyl chain (like the dodecyloxy group) tends to stabilize smectic phases over nematic ones due to increased van der Waals interactions and micro-segregation. This computational finding is expected to align with experimental trends observed in homologous series of liquid crystals.

By integrating DFT and MD simulations, a comprehensive theoretical framework can be developed to explain and predict the mesomorphic behavior of this compound, bridging the gap between its molecular architecture and its macroscopic properties.

Supramolecular Organization and Self Assembly of 4 Formylphenyl 4 Dodecyloxy Benzoate Systems

Formation of Self-Assembled Monolayers (SAMs) and Related Architectures

While direct studies on the formation of self-assembled monolayers (SAMs) by 4-Formylphenyl 4-(dodecyloxy)benzoate on solid substrates are not extensively detailed in the provided research, the principles of SAM formation with similar aromatic compounds offer significant insights. Aromatic thiols and selenolates, for instance, readily form well-ordered, densely packed SAMs on noble metal surfaces like gold and silver nih.gov. The formation of these monolayers is driven by the interaction between the head group and the substrate, as well as intermolecular interactions between the aromatic cores and the alkyl chains.

The rigid nature of the biphenyl core in molecules like 4-mercaptobiphenyls leads to the formation of stable, well-defined SAMs with specific molecular orientations nih.gov. Given the structural similarities, it is plausible that this compound could form organized monolayers on suitable substrates, with the formyl group acting as the anchoring head. The dodecyloxy tail would contribute to the van der Waals interactions that drive the packing and ordering of the molecules within the monolayer. The stability and structure of such SAMs can be enhanced through intermolecular crosslinking, a technique used to improve the robustness of monolayers formed from other aromatic compounds oaepublish.com.

Hierarchical Self-Assembly in Liquid Crystalline Phases

The molecular design of this compound, being a calamitic (rod-like) molecule, is conducive to the formation of liquid crystalline phases. These phases represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal, characterized by long-range orientational order tcichemicals.com. The self-assembly into these mesophases is a hierarchical process, where molecules first align to form local ordered structures, which then organize into larger domains.

Derivatives of this compound are known to exhibit liquid crystalline behavior. For example, Schiff bases synthesized from 4-formylphenyl 4-dodecyloxybenzoate can display enantiotropic nematic and smectic C phases researchgate.net. The type of mesophase formed is highly dependent on the molecular structure, particularly the length of the alkyl chains. In related systems, systematic variation of the alkoxy chain length has been shown to induce different liquid crystalline phases, such as nematic and smectic phases researchgate.net. For instance, shorter chains might favor the less ordered nematic phase, where molecules have a common orientational direction but no positional order, while longer chains can promote the formation of more ordered smectic phases with layered structures tcichemicals.comresearchgate.net.

The table below summarizes the types of liquid crystalline phases observed in systems related to this compound.

Derivative SystemObserved Liquid Crystalline PhasesReference
Schiff base of 7-alkoxy-3-aminocoumarin with 4-formylphenyl 4-dodecyloxybenzoateNematic, Smectic C researchgate.net
1,4-Bis(acylhydrazone)-based polycatenar liquid crystalsHexagonal Columnar, Bicontinuous Cubic acs.org

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Assemblies

Non-covalent interactions are the primary driving force behind the self-assembly of this compound and its derivatives. Among these, hydrogen bonding plays a crucial role, particularly in the formation of supramolecular complexes and liquid crystalline phases researchgate.net. The formyl group (CHO) of the molecule can act as a hydrogen bond acceptor, allowing it to interact with suitable hydrogen bond donors.

In the context of liquid crystal formation, intermolecular hydrogen bonding between complementary molecules, such as benzoic acids and pyridyl derivatives, can lead to the formation of supramolecular complexes with enhanced mesomorphic properties researchgate.net. This strategy has been successfully employed to create new liquid crystalline materials where the hydrogen bond acts as a reversible linkage, directing the self-assembly process researchgate.net.

Besides hydrogen bonding, other non-covalent interactions are also significant:

π-π stacking: The aromatic phenyl benzoate (B1203000) core allows for π-π stacking interactions between adjacent molecules, which contributes to the orientational ordering in liquid crystalline phases.

Dipole-dipole interactions: The polar formyl and ester groups introduce dipole moments in the molecule, leading to dipole-dipole interactions that influence the packing and alignment of the molecules in the self-assembled state.

The interplay of these various non-covalent interactions dictates the final supramolecular architecture.

Influence of Molecular Design on Supramolecular Synthons and Organization

The concept of supramolecular synthons, which are structural units within molecules that can form reliable and predictable non-covalent interactions, is central to understanding the self-assembly of this compound systems nih.gov. The molecular design of this compound and its derivatives has a profound impact on the resulting supramolecular organization.

The modification of the molecular structure, such as the number and position of flexible alkyl chains, can drastically alter the self-assembly behavior. For example, in related polycatenar liquid crystals, increasing the number of terminal dodecyloxy chains on the molecular core can shift the self-organization from layered smectic phases to more complex hexagonal columnar (Colh) or bicontinuous cubic (Cubbi) phases acs.org. This is because the larger volume fraction of the aliphatic chains relative to the rigid core favors the formation of curved interfaces, leading to these different mesophases mdpi.com.

The following table outlines how modifications to the molecular design of related systems influence their supramolecular organization.

Molecular Design ModificationEffect on Supramolecular OrganizationReference
Variation of alkyl chain lengthControls the type of liquid crystalline phase (e.g., Nematic vs. Smectic) researchgate.net
Increasing the number of terminal alkyl chainsCan induce transitions from lamellar to columnar or cubic phases acs.org
Introduction of hydrogen bonding moietiesStabilizes liquid crystalline phases through supramolecular complexation researchgate.net

Applications in Advanced Materials and Organic Electronics Utilizing 4 Formylphenyl 4 Dodecyloxy Benzoate and Its Derivatives

Integration into Organic Electronic Devices

Liquid crystalline materials are increasingly being explored for their potential in organic electronic devices due to their self-assembling properties, which can lead to well-ordered thin films beneficial for charge transport. uni-stuttgart.denih.gov The molecular structure of 4-Formylphenyl 4-(dodecyloxy)benzoate suggests its potential utility in various organic electronic applications.

While direct reports on the use of this compound in OLEDs are scarce, its structural features are relevant to materials used in such devices. The extended conjugation of the aromatic core can be conducive to luminescence. The presence of both electron-donating (dodecyloxy) and electron-withdrawing (formyl) groups can create a molecular dipole, which may influence charge injection and transport properties. In some cases, liquid crystalline order can enhance the efficiency and stability of OLEDs by promoting uniform film formation and reducing defects.

In the context of organic photovoltaics, materials with distinct electron-donating and electron-accepting moieties are crucial for efficient charge separation at the donor-acceptor interface. The dodecyloxybenzoate portion of the molecule can be considered as a potential electron-donating component. The formylphenyl group, with its electron-withdrawing aldehyde, could act as an electron-accepting moiety. This intramolecular donor-acceptor character is a key design principle for materials in bulk heterojunction solar cells. The liquid crystalline nature could further aid in creating favorable morphologies for charge transport and collection.

The performance of organic field-effect transistors is highly dependent on the molecular ordering and intermolecular interactions within the semiconductor layer. Liquid crystalline materials, particularly those exhibiting highly ordered smectic phases, can provide the necessary molecular arrangement for efficient charge transport. nih.gov The long dodecyloxy chain in this compound can promote the formation of such ordered phases. The aromatic core provides the pathway for charge carrier movement, and the terminal formyl group could influence the packing and electronic coupling between adjacent molecules. The table below illustrates typical charge carrier mobilities for related organic semiconductors, providing a reference for the potential performance of materials like this compound in OFETs.

Material Type Example Compound Charge Carrier Mobility (cm²/Vs)
Phenyl-substituted BenzothienobenzothiophenePh-BTBT-10> 10
Decyloxy-substituted BTBT derivativeDOPBTBT1.1
Furan-based Liquid Crystal(E)-4-((furan-2-ylmethylene)amino)phenyl 4-heptyloxybenzoateNot specified, but exhibits nematic phase

This table presents representative data for analogous compounds to illustrate the potential performance characteristics.

Fluorescent Liquid Crystals and Aggregation-Induced Emission (AIE) Materials

The combination of liquid crystallinity and fluorescence is highly desirable for applications in sensors, displays, and optical data storage. Materials that exhibit aggregation-induced emission (AIE) are particularly interesting as they show enhanced fluorescence in the aggregated or solid state, overcoming the common issue of aggregation-caused quenching. nih.govrsc.org

The photophysical properties of molecules like this compound are influenced by the electronic nature of their constituent parts. The dodecyloxybenzoate group acts as an electron donor, while the formylphenyl group is an electron acceptor. This donor-acceptor structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in fluorescent emission. acs.org

The AIE phenomenon is often observed in molecules where intramolecular rotations are restricted in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. nih.gov The structure of this compound, with its rotatable phenyl rings, suggests that it could potentially exhibit AIE characteristics in its liquid crystalline or solid states. The ordered packing in a liquid crystal phase could provide the necessary restriction of intramolecular motion to activate the AIE effect. nih.govresearchgate.net

The following table summarizes the photophysical properties of a related cyanostilbene-based liquid crystal exhibiting AIE, which can serve as a model for understanding the potential behavior of this compound.

Property Value
Absorption Maximum (λabs) in THF~350 nm
Emission Maximum (λem) in THF~420 nm
Emission Maximum (λem) in aggregated state (THF/water)~480 nm
Fluorescence Quantum Yield in solutionLow
Fluorescence Quantum Yield in aggregate/solid stateHigh

This table presents representative data for an analogous AIE-active liquid crystal to illustrate the expected photophysical properties.

Multiresponsive materials, which change their properties in response to multiple external stimuli, are of great interest for smart materials and sensors. Liquid crystals are excellent candidates for creating such materials due to their sensitivity to temperature and light.

Thermochromic Fluorescence: The fluorescence of liquid crystalline materials can be temperature-dependent, a phenomenon known as thermochromic fluorescence. This can arise from changes in the molecular packing and intermolecular interactions as the material transitions between different liquid crystalline phases or from a crystalline to a liquid crystalline phase. nih.gov For a compound like this compound, a change in temperature could alter the degree of molecular aggregation and planarity, thereby modifying the emission color and intensity. youtube.com

Photochromic Fluorescence: Photochromism involves a reversible change in a molecule's absorption and/or emission properties upon irradiation with light. While the this compound molecule itself is not inherently photochromic, derivatives could be designed to incorporate photoresponsive units like azobenzene (B91143). mdpi.comresearchgate.net The photoisomerization of such a unit can disrupt the liquid crystalline order, leading to a change in the material's fluorescence. This photo-switching capability is highly sought after for applications in optical data storage and smart windows. researchgate.net

Development of Chemically Sensitive Materials (e.g., Sensors)

Further research and publication in the field are required before a comprehensive and factual article on the specific applications of this compound in advanced materials and organic electronics can be written.

Future Research Directions and Emerging Opportunities in 4 Formylphenyl 4 Dodecyloxy Benzoate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on optimizing the synthesis of 4-Formylphenyl 4-(dodecyloxy)benzoate. Traditional synthetic routes often rely on multi-step processes involving esterification reactions. For instance, the synthesis of related phenyl benzoate (B1203000) compounds frequently employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents. nih.gov While effective, these reagents can present challenges in terms of purification and environmental impact.

Emerging opportunities lie in the development of greener and more efficient synthetic strategies. This could involve:

Catalytic Esterification: Investigating novel catalysts to replace stoichiometric reagents like DCC, thereby reducing waste and simplifying product isolation.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could enhance reaction control, improve yield, and allow for safer, more scalable production.

Biocatalysis: The use of enzymes, such as lipases, for esterification could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Computational Prediction: Employing retrosynthesis models and prioritization scoring algorithms can help deduce novel and promising synthetic pathways, identifying more efficient routes based on structural changes and reaction mechanisms. researchgate.net

Furthermore, research into sustainable methodologies will be critical. This includes using greener solvents, minimizing energy consumption, and designing pathways where byproducts can be recycled or are environmentally benign. The development of recyclable supports, as seen in the synthesis of other formylphenyl derivatives, could also be adapted to streamline the process and reduce waste. nih.gov

Advanced Characterization of Dynamic Mesophase Transitions

A deep understanding of the liquid crystalline phases (mesophases) of this compound is crucial for its application. Research on analogous calamitic molecules, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has revealed the presence of enantiotropic nematic (N) and tilted smectic C (SmC) phases. nih.govresearchgate.net These phases are typically characterized using a combination of Polarizing Microscopy (PM) for visual identification of textures and Differential Scanning Calorimetry (DSC) to determine transition temperatures and enthalpy changes. nih.govresearchgate.net

Future investigations should employ advanced characterization techniques to build a more comprehensive picture of the dynamic phase behavior:

Variable-Temperature X-ray Diffraction (VT-XRD): To precisely determine the molecular arrangement and layer spacing within the different smectic and nematic phases.

Inverse Gas Chromatography (IGC): This technique has proven valuable for studying the thermodynamic characteristics of liquid crystals. nih.govbohrium.com Applying IGC to this compound would yield precious data on its interactions with various solvents and its surface properties across its mesophase range. researchgate.net

Rheological Studies: To understand the flow properties and viscoelasticity of the material in its liquid crystalline state, which is vital for processing and application in devices.

A key area of interest will be how the terminal formyl group influences the stability and temperature range of the mesophases compared to other functional groups. The table below shows the characterized mesophase transitions for the related compound BDBB, providing a reference for what might be expected. nih.govresearchgate.net

TransitionHeating Temperature (K)Cooling Temperature (K)Enthalpy Change (ΔH, J/g)Characterization Method
Crystal (Cr) → Smectic C (SmC)383.9355.890.2DSC
Smectic C (SmC) → Nematic (N)455.2453.2N/APM
Nematic (N) → Isotropic (Iso)476.5475.51.5DSC

Data based on the analysis of the analogous compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). The SmC-N transition enthalpy was too faint to be detected by DSC. nih.govresearchgate.net

Rational Design of Derivatives for Enhanced Functional Performance

The true potential of this compound lies in its capacity to serve as a versatile molecular scaffold. The terminal formyl (-CHO) group is a reactive handle that allows for a wide array of chemical modifications, enabling the rational design of derivatives with tailored properties.

Future research should focus on leveraging this reactivity through reactions such as:

Schiff Base Condensation: Reacting the formyl group with various primary amines to create imine-linked derivatives. This can be used to introduce photo-responsive units (like azobenzenes), chiral moieties, or metal-chelating sites.

Wittig and Horner-Wadsworth-Emmons Reactions: To extend the conjugated core of the molecule by forming carbon-carbon double bonds, which can tune the optical and electronic properties.

Knoevenagel Condensation: For introducing electron-withdrawing groups, which can significantly alter the electronic character and mesomorphic behavior.

Reduction and Oxidation: Converting the formyl group to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) group opens up further avenues for esterification and amidation, allowing for the attachment of a vast range of functional units.

By strategically modifying the molecular structure—for instance, by changing the length of the alkoxy chain, altering the aromatic core, or adding lateral substituents—researchers can fine-tune the material's properties, such as its phase transition temperatures, birefringence, and dielectric anisotropy, to meet the demands of specific applications. researchgate.net

Expanding Applications in Optoelectronics and Smart Materials

The inherent anisotropy and potential for functionalization make this compound and its derivatives promising candidates for next-generation optoelectronic devices and smart materials. spie.org

Emerging opportunities include:

Photo-responsive Materials: By incorporating moieties like azobenzene (B91143) through the formyl group, it is possible to create materials that change shape or optical properties in response to light. spie.org These photo-mobile polymers could be used in light-driven actuators, soft robotics, and energy harvesting systems. spie.org

Organic Light-Emitting Diodes (OLEDs): Derivatives with extended π-conjugation could be explored as emitter or host materials in OLED devices. The liquid crystalline nature could facilitate ordered packing in thin films, potentially enhancing charge transport and device efficiency.

Sensors: Functionalizing the formyl group with specific recognition units could lead to liquid crystal-based sensors. The binding of an analyte could disrupt the liquid crystalline ordering, resulting in a detectable optical signal.

Photonic Band Gap Structures: The self-assembly properties of liquid crystals can be harnessed to create tunable photonic structures that can control the propagation of light, finding use in optical filters, switches, and waveguides. spie.org

Deeper Understanding of Molecular-Level Self-Assembly Processes

Molecular self-assembly is the fundamental process by which liquid crystals form their ordered mesophases. boekhovenlab.com It is driven by a delicate balance of non-covalent interactions, including π-π stacking, van der Waals forces, and dipole-dipole interactions. For this compound, future research should aim to unravel the precise mechanisms governing its assembly.

Key research questions to address include:

How does the interplay between the rigid aromatic core, the flexible alkyl chain, and the polar formyl group dictate the resulting supramolecular architecture?

Can the formyl group participate in specific intermolecular interactions, such as hydrogen bonding with trace impurities or other functional groups, to direct the assembly process?

How does the self-assembly process change when the molecule is confined to surfaces or interfaces?

Advanced molecular modeling and simulation techniques will be indispensable for building a bottom-up understanding of these processes. This knowledge is crucial for designing molecules that assemble into more complex and highly ordered structures, such as columnar or cubic phases, which have applications in areas like ion transport and catalysis. psu.edu Understanding how to control self-assembly is the ultimate key to unlocking the full potential of these materials. boekhovenlab.comnorthwestern.edu

Q & A

Q. What are the optimized synthetic routes for 4-formylphenyl 4-(dodecyloxy)benzoate, and how can purity be ensured?

The compound is synthesized via esterification of 4-formylphenol with 4-(dodecyloxy)benzoic acid derivatives. A validated method involves refluxing methyl 4-(dodecyloxy)benzoate with NaOH in ethanol/water (3:1 v/v) for 24 hours, followed by acidification (pH ≈1 with HCl), filtration, and recrystallization in ethanol/water to yield 84% pure product. Purity is confirmed by <sup>1</sup>H NMR (δ 8.05 ppm for aromatic protons) and differential scanning calorimetry (melting point: 94°C, SmC phase at 110°C) . Column chromatography (chloroform eluent) is recommended for intermediates to remove byproducts .

Q. How do the alkyl chain length and functional groups influence the compound's solubility and mesomorphic behavior?

The dodecyloxy chain provides hydrophobic character, limiting aqueous solubility but enhancing compatibility with organic solvents (e.g., chloroform, THF). The formyl group enables hydrogen bonding and Schiff base formation, critical for liquid crystal (LC) behavior. Polarized optical microscopy confirms SmC (smectic) and nematic (N) phases between 94–133°C, attributed to the balance between alkyl chain flexibility and aromatic rigidity . Comparative studies show shorter alkyl chains reduce thermal stability in LC phases .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/</sup>13</sup>C NMR : Key signals include δ 10.0 ppm (formyl proton), δ 4.02 ppm (dodecyloxy -CH2O-), and aromatic protons at δ 6.93–8.05 ppm .
  • IR Spectroscopy : Stretching vibrations at 1700 cm<sup>−1</sup> (ester C=O) and 2850–2950 cm<sup>−1</sup> (alkyl C-H) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 452.67 (M+H)<sup>+</sup> .

Advanced Research Questions

Q. How can this compound be functionalized for advanced materials (e.g., polymers or liquid crystals)?

The formyl group undergoes Schiff base reactions with amines to generate imine-linked polymers. For example, reacting with thiophene-based diamines yields conjugated polymers (e.g., P3T-DDTPA) with reduced band gaps (~1.8 eV), suitable for organic electronics. Copolymerization with 3-hexylthiophene (1:1 ratio) enhances charge carrier mobility by 30% compared to homopolymers . For LC applications, coordination with Cu(II) forms metallomesogens with tunable phase transitions .

Q. What strategies resolve contradictions in reported thermal properties (e.g., phase transition temperatures)?

Discrepancies in melting points (e.g., 94°C vs. 137°C in literature) arise from polymorphism or impurities. Mitigation includes:

  • Recrystallization Optimization : Use ethanol/water (95:5) for higher-purity crystals .
  • Heating Rate Control : DSC analysis at 5°C/min minimizes thermal lag .
  • Isolation of Polymorphs : Slow cooling from isotropic phase to isolate stable SmC forms .

Q. What role does this compound play in drug delivery or bioactive molecule synthesis?

As a building block, the formyl group enables conjugation with thiosemicarbazides to form thiazolidinones, which exhibit anti-HepG2 activity (IC50 = 8.2 µM) via EGFR inhibition . In drug delivery, its amphiphilic structure stabilizes micelles (CMC = 0.1 mM) for hydrophobic drug encapsulation, improving paclitaxel solubility by 15-fold .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterConditionYieldReference
Reflux Time24 hours (ethanol/water)84%
Acidification AgentConcentrated HCl>95%
Purification MethodRecrystallization (ethanol/water)84%

Table 2. Thermal Phase Transitions

Phase TransitionTemperature (°C)TechniqueReference
Solid → SmC94DSC/POM
SmC → Nematic110POM
Nematic → Isotropic133DSC

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